6'-Exomethylene lovastatin

Description

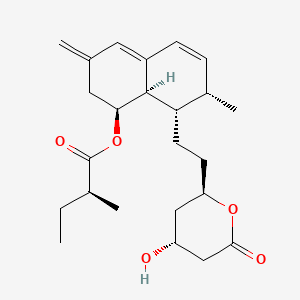

Structure

3D Structure

Properties

IUPAC Name |

[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,15-16,18-21,23,25H,2,5,8-9,11-13H2,1,3-4H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFUDDFNKHOQEC-HGQWONQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1CC(=C)C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121624-17-7 | |

| Record name | 6'-Exomethylene lovastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121624177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6'-EXOMETHYLENE LOVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48W5FXB9PY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Discovery, Isolation, and Origin of 6 Exomethylene Lovastatin

Discovery and Initial Reporting of 6'-Exomethylene Lovastatin (B1675250) as a Biotransformation Product

The compound 6'-Exomethylene lovastatin was first identified and reported as a novel metabolite of lovastatin. nih.gov Its discovery was a result of in vitro and in vivo studies investigating the metabolic pathways of lovastatin in mammalian systems. nih.gov Initial research using liver microsomes from rats and mice demonstrated that these biological systems could catalyze the biotransformation of lovastatin into several derivatives. nih.govnih.gov

The primary site of metabolic activity on the lovastatin molecule was the 6'-position. nih.govnih.gov This led to the formation of two principal products: 6'-hydroxy-lovastatin and the newly discovered 6'-exomethylene derivative. nih.gov The identification and structural elucidation of these metabolites were accomplished through a combination of advanced analytical techniques, including High-Performance Liquid Chromatography (HPLC), UV spectroscopy, Fast Atom Bombardment-Mass Spectrometry (FAB-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov The metabolite, in its hydroxy acid form, was found to be an active inhibitor of HMG-CoA reductase, the same enzyme targeted by lovastatin. nih.gov

Microorganisms and Biotransformative Pathways Leading to 6'-Exomethylene Lovastatin Formation

The initial and most well-characterized pathway for the formation of 6'-exomethylene lovastatin is not microbial but rather enzymatic, occurring within mammalian liver cells. nih.govnih.gov The conversion of lovastatin into its 6'-exomethylene derivative is catalyzed by the cytochrome P-450 enzyme system. nih.gov

Key findings regarding this biotransformative pathway include:

Enzyme System: The reaction is specifically catalyzed by cytochrome P450-dependent monooxygenases. Further investigation has identified cytochrome P450 3A proteins as the major enzymes responsible for the oxidative metabolism of lovastatin at the 6'-position in both rat and human liver microsomes. nih.gov

Required Cofactors: The enzymatic conversion requires the presence of microsomes and NADPH (Nicotinamide adenine dinucleotide phosphate). nih.gov

Inhibition: The formation of the 6'-exomethylene metabolite is significantly inhibited by known cytochrome P-450 inhibitors such as SKF-525A, metyrapone, and 2,4-dichloro-6-phenylphenoxyethylamine (DPEA). nih.gov Additionally, antibodies against rat P450 3A markedly inhibit the formation of 6'-exomethylene-lovastatin by 70-80%. nih.gov

Reaction Mechanism: The pathway involves a dehydrogenation reaction at the 6'-position of the lovastatin molecule. nih.gov Studies have shown that neither 6'-beta-hydroxy-lovastatin nor 6'-hydroxymethyl analogs appear to be intermediates in this specific conversion, suggesting a direct enzymatic dehydrogenation. nih.gov

While various microorganisms, such as Beauveria bassiana, are known to perform biotransformations on lovastatin to produce different hydroxylated and methylated metabolites, the specific microbial production of 6'-exomethylene lovastatin is not prominently documented in the same manner as its formation via the cytochrome P450 pathway. researchgate.netresearchgate.net

| Component/Inhibitor | Role/Effect | Reference |

|---|---|---|

| Cytochrome P450 3A | Primary enzyme catalyst for the dehydrogenation reaction. | nih.gov |

| NADPH | Essential cofactor for the cytochrome P450 enzyme system. | nih.gov |

| SKF-525A (Proadifen) | Inhibitor of cytochrome P450, blocks the formation of 6'-exomethylene lovastatin. | nih.gov |

| Metyrapone | Inhibitor of cytochrome P450, blocks the formation of 6'-exomethylene lovastatin. | nih.gov |

| Anti-rat P450 3A IgG | Antibody that specifically inhibits the enzyme, reducing metabolite formation by 70-80%. | nih.gov |

Strategies for Modulating Biotransformation Pathways to Enhance 6'-Exomethylene Lovastatin Production in Microbial Systems

While specific strategies to enhance 6'-exomethylene lovastatin in microbial systems are not detailed in existing research, principles used to boost the production of its precursor, lovastatin, in fungi like Aspergillus terreus and Pleurotus spodoecus can be extrapolated. nih.govpu.edu.pk These strategies focus on optimizing fermentation conditions and medium composition to steer metabolic flux towards the desired secondary metabolite.

Optimization of Fermentation Conditions: The physical and chemical environment of the microbial culture is critical. Response Surface Methodology (RSM) has been effectively used to optimize multiple parameters simultaneously for lovastatin production. pu.edu.pk

Temperature: For Pleurotus spodoecus, a maximum yield of lovastatin (19 mg/g) was achieved at 25°C. pu.edu.pk

pH: The optimal pH for production was found to be 5.5. pu.edu.pk

Fermentation Time: A fermentation period of 144 hours was determined to be ideal for peak production. pu.edu.pk

Modulation of Culture Medium: The composition of the growth medium directly influences the metabolic pathways of the microorganism. pu.edu.pk

Carbon and Nitrogen Sources: The nature and ratio of carbon and nitrogen are restrictive ingredients. Supplementing the medium for P. spodoecus with lactose as the carbon source and sodium nitrate (NaNO₃) as the nitrogen source resulted in a significantly enhanced yield of 49.3 mg/g. pu.edu.pk

Carbon/Nitrogen (C/N) Ratio: Fine-tuning the C/N ratio is a key strategy. The best lovastatin production (65.7 mg/g) was achieved at a C/N ratio of 25:1. pu.edu.pk

Targeted Supplementation: For Aspergillus terreus, adding specific metabolic precursors or cofactors can boost yields. A triple supplementation strategy using L-cysteine (115 mg/L), linoleic acid (90 mg/L), and riboflavin (0.66 mg/L) achieved a lovastatin concentration of 2373.99 mg/L. nih.gov This suggests that the supplements primarily stimulate the metabolic flux towards the polyketide synthesis pathway responsible for lovastatin formation. nih.gov

These strategies highlight that enhancing the production of a biotransformation product involves a multi-faceted approach, from optimizing the physical growth environment to precise nutritional control of the microbial metabolic pathways.

| Strategy | Microorganism | Specific Condition/Supplement | Resulting Yield | Reference |

|---|---|---|---|---|

| RSM Optimization | Pleurotus spodoecus | 25°C, pH 5.5, 144 h fermentation | 19 mg/g | pu.edu.pk |

| Nutrient Supplementation | Pleurotus spodoecus | Lactose (Carbon) + NaNO₃ (Nitrogen) | 49.3 mg/g | pu.edu.pk |

| C/N Ratio Adjustment | Pleurotus spodoecus | 25:1 | 65.7 mg/g | pu.edu.pk |

| Targeted Supplementation | Aspergillus terreus | L-cysteine + Linoleic Acid + Riboflavin | 2373.99 mg/L | nih.gov |

Biosynthesis of 6 Exomethylene Lovastatin: Pathway Elucidation and Enzymology

Identification of Biosynthetic Gene Clusters for Lovastatin (B1675250) and Analog Production

The genetic blueprint for lovastatin production is encoded within a biosynthetic gene cluster found in fungi such as Aspergillus terreus. frontiersin.orgrsc.org This cluster, spanning approximately 64 kilobases, contains a suite of 18 genes responsible for the synthesis of the lovastatin molecule. researchgate.net These genes encode the enzymes necessary for each step of the pathway, as well as regulatory proteins and transporters. researchgate.net

Pioneering work in the field involved the screening of thousands of mutants to identify the genes essential for lovastatin biosynthesis. frontiersin.org This led to the discovery of the core polyketide synthase (PKS) genes and other crucial enzymes. frontiersin.org The identification of this gene cluster in A. terreus has paved the way for understanding the biosynthesis of related statins and has enabled the discovery of similar gene clusters in other fungi, such as the one responsible for FR901512 production in Xylaria grammica. acs.org

Key genes within the lovastatin biosynthetic cluster include those encoding two polyketide synthases, LovB and LovF, which are fundamental to the formation of the carbon skeleton. researchgate.net Other essential genes, such as lovA, lovC, and lovD, are also located within this cluster and play indispensable roles in the subsequent modification of the polyketide backbone. acs.orggoogle.com The discovery of these gene clusters has been a critical first step in elucidating the enzymatic machinery responsible for producing lovastatin and its derivatives. frontiersin.org

Table 1: Key Genes in the Lovastatin Biosynthetic Cluster

| Gene | Encoded Protein/Enzyme | Function in Lovastatin Biosynthesis |

| lovB | Lovastatin Nonaketide Synthase (LNKS) | Synthesizes the nonaketide backbone of lovastatin. researchgate.netacs.org |

| lovF | Lovastatin Diketide Synthase (LDKS) | Synthesizes the α-S-methylbutyryl side chain. google.comnih.gov |

| lovA | Cytochrome P450 Monooxygenase | Catalyzes hydroxylation and dehydration steps. nih.gov |

| lovC | Enoyl Reductase | Works with LovB in the synthesis of dihydromonacolin L. nih.govresearchgate.net |

| lovD | Acyltransferase | Attaches the side chain to the monacolin J core. google.comnih.gov |

| lovG | Thioesterase | Releases the completed polyketide chain from LovB. nih.gov |

Enzymatic Steps in the 6'-Exomethylene Lovastatin Biosynthetic Pathway

The formation of 6'-exomethylene lovastatin is a result of the metabolic transformation of lovastatin, a process primarily occurring in the liver. This conversion involves a series of enzymatic reactions, with cytochrome P450 enzymes playing a central role.

Role of Polyketide Synthases (PKS) in Lovastatin Core Structure Formation

The backbone of the lovastatin molecule is assembled by large, multifunctional enzymes known as polyketide synthases (PKSs). beilstein-journals.orgplos.orgacs.org In a process analogous to fatty acid synthesis, these enzymes catalyze the iterative condensation of small carboxylic acid units. beilstein-journals.org The lovastatin biosynthetic pathway utilizes two key PKS enzymes: lovastatin nonaketide synthase (LovB) and lovastatin diketide synthase (LovF). researchgate.netacs.org

LovB, in conjunction with a separate trans-acting enoyl reductase (LovC), is responsible for synthesizing the dihydromonacolin L (DML) core. nih.gov This process involves eight cycles of polyketide synthesis, comprising approximately 35 distinct steps. nih.gov Structural studies have revealed that LovB forms an X-shaped dimer, creating a catalytic chamber where the polyketide chain is assembled and modified. nih.gov

LovF, on the other hand, synthesizes the α-S-methylbutyryl side chain. google.comnih.gov This diketide is then transferred to the monacolin J core by the LovD acyltransferase, completing the lovastatin molecule. nih.govresearchgate.net The precise programming of these PKS enzymes dictates the length and initial chemical features of the polyketide chain, laying the foundation for the final lovastatin structure. plos.org

Characterization of Cytochrome P450 Enzymes (e.g., CYP3A4/5) Involved in Exomethylene Formation

The formation of 6'-exomethylene lovastatin from lovastatin is primarily mediated by cytochrome P450 (CYP) enzymes, specifically the CYP3A subfamily. nih.govdrugbank.com Studies using human and rat liver microsomes have demonstrated that CYP3A4 and CYP3A5 are the major enzymes responsible for the oxidative metabolism of lovastatin. nih.govnih.gov This biotransformation occurs mainly at the 6'-position of the lovastatin molecule. nih.govnih.gov

Immunoinhibition studies have confirmed the central role of CYP3A enzymes. Antibodies against rat P450 3A significantly inhibited the formation of 6'-exomethylene lovastatin in rat liver microsomes. nih.gov Similarly, in human liver microsomes, both anti-rat P450 3A and anti-human P450 3A antibodies effectively blocked lovastatin metabolism. nih.gov There is a strong correlation between the levels of CYP3A protein in human liver microsomes and the rate of lovastatin oxidation. nih.gov

Furthermore, mutant forms of bacterial cytochrome P450 BM3 (CYP102A1) from Bacillus megaterium have been shown to catalyze the oxidation of lovastatin to produce 6'-exomethylene lovastatin, highlighting the potential of engineered enzymes for producing human metabolites. nih.govresearchgate.net

Mechanisms of Oxidative Dehydrogenation at the 6'-Position

The conversion of lovastatin to 6'-exomethylene lovastatin involves an oxidative dehydrogenation reaction at the 6'-position. This reaction, catalyzed by CYP3A enzymes, results in the formation of a double bond (C=CH₂) at this position. This process is a key step in the metabolism of lovastatin and occurs in various species, including humans, rats, mice, and dogs. nih.gov

The formation of the 6'-exomethylene metabolite is a novel dehydrogenation reaction catalyzed by cytochrome P-450. nih.govnih.gov This was confirmed by experiments showing that the reaction requires microsomes and NADPH and is inhibited by known cytochrome P-450 inhibitors. nih.gov Interestingly, 6'-β-hydroxy-lovastatin, another major metabolite, is not an intermediate in the formation of the 6'-exomethylene derivative. nih.gov

Genetic and Metabolic Engineering for Enhanced Biosynthesis and Novel Analog Generation

The elucidation of the lovastatin biosynthetic pathway has opened up opportunities for genetic and metabolic engineering to enhance the production of lovastatin and to create novel analogs. rsc.orgnih.gov By manipulating the genes within the biosynthetic cluster, researchers can alter the metabolic flux and generate new compounds with potentially improved therapeutic properties.

Heterologous Expression of Biosynthetic Genes

A powerful strategy for producing lovastatin and its analogs is the heterologous expression of the biosynthetic genes in a foreign host. frontiersin.orgrsc.orgnih.gov This approach allows for the production of these compounds in organisms that are easier to cultivate and genetically manipulate than the native producers. For instance, the biosynthetic pathways for monacolin J and lovastatin have been successfully reconstructed in the methylotrophic yeast Pichia pastoris. nih.gov

By expressing different combinations of genes from various fungal species, it is possible to create novel statin structures. acs.org For example, combinatorial gene exchange experiments between Aspergillus terreus and Xylaria grammica in a yeast expression system have demonstrated the functional promiscuity of the PKS enzymes, leading to the synthesis of new statin molecules. acs.org

Heterologous expression can also be used to increase the yield of specific intermediates. The biosynthetic pathway for monacolin J, a key precursor to simvastatin (B1681759), has been heterologously integrated into the genome of Aspergillus niger, leading to the production of this valuable intermediate. nih.govnih.gov These approaches not only enhance our understanding of the biosynthetic machinery but also provide platforms for the sustainable production of important pharmaceuticals and the generation of novel bioactive compounds. google.comrsc.org

Mutasynthesis and Directed Evolution Approaches for Enzyme Modification

Mutasynthesis for Novel Analogue Generation

Mutasynthesis is a technique that combines genetic engineering with precursor-directed biosynthesis to produce novel natural product analogues. The core principle involves creating a mutant strain of a producing organism in which a key gene in the biosynthetic pathway has been inactivated. This inactivation prevents the formation of the natural product. The culture is then supplemented with a synthetic analogue of the blocked intermediate, which the remaining active enzymes in the pathway can process to generate a new derivative.

In the context of the lovastatin biosynthetic pathway, the primary target for creating a mutasynthetic host is the lovF gene. researchgate.net The product of this gene, the lovastatin diketide synthase (LDKS), is a polyketide synthase responsible for synthesizing the α-S-methylbutyrate side chain of lovastatin. nih.govproteopedia.org Deleting lovF from the genome of the producing fungus, Aspergillus terreus, results in a strain that is unable to produce the side chain and therefore accumulates the precursor, monacolin J acid. nih.gov

This lovF-deleted strain serves as an ideal platform for mutasynthesis. By feeding this culture various synthetic carboxylic acids, activated as thioesters, it is possible to generate a library of new lovastatin analogues. The acyltransferase LovD, which naturally transfers the LovF-produced diketide onto monacolin J acid, can exhibit a degree of substrate promiscuity, allowing it to accept some of these unnatural acyl donors and attach them to the monacolin J core. nih.gov This approach enables the targeted modification of the C8 side chain, a critical component for the biological activity of statins.

Directed Evolution of Lovastatin Pathway Enzymes

Directed evolution mimics the process of natural selection in a laboratory setting to engineer enzymes with desired properties. umanitoba.ca This iterative process involves generating a large library of gene variants through random mutagenesis, screening for mutants with improved function, and using the best-performing variants as templates for subsequent rounds of evolution. nih.gov This technique has been spectacularly applied to the lovastatin pathway, most notably to the acyltransferase LovD.

The natural function of LovD is to transfer the α-S-methylbutyrate side chain from the acyl carrier protein (ACP) domain of LovF to monacolin J acid. nih.gov While LovD can catalyze the synthesis of the blockbuster drug simvastatin by using an α-dimethylbutyryl group, its natural efficiency for this unnatural substrate is low. nih.gov Directed evolution was employed to transform LovD from a lovastatin synthase into a highly efficient simvastatin synthase, obviating the need for its natural protein partner, LovF, and enabling it to accept a small, synthetic acyl donor. nih.gov

The evolution process spanned multiple generations, starting from a rationally engineered variant (G0) to reduce aggregation. nih.gov Each round involved creating mutant libraries via error-prone PCR or saturation mutagenesis, followed by screening for enhanced whole-cell activity. This campaign resulted in the LovD9 variant, which contains 29 amino acid mutations and exhibits a catalytic efficiency for simvastatin synthesis that is over 1,000 times greater than the wild-type enzyme. nih.gov The mutations are scattered throughout the enzyme's structure, with many located far from the active site, highlighting how distal changes can allosterically alter conformational dynamics to enhance catalysis. nih.gov

Table 1: Key Enzymes in Lovastatin Biosynthesis as Targets for Engineering

| Gene | Enzyme | Natural Function | Engineering Application |

| lovB | Lovastatin Nonaketide Synthase (LNKS) | Iterative Type I PKS; synthesizes the dihydromonacolin L polyketide backbone. nih.gov | Domain swapping or mutagenesis to alter backbone structure. |

| lovC | Enoyl Reductase | Acts in trans with LovB to perform specific reduction steps during polyketide synthesis. researchgate.net | Altering its activity could change the saturation pattern of the polyketide. |

| lovF | Lovastatin Diketide Synthase (LDKS) | Type I PKS; synthesizes the α-S-methylbutyrate side chain. nih.govproteopedia.org | Gene knockout to create a host for mutasynthesis. researchgate.net |

| lovD | Acyltransferase | Transfers the side chain from LovF to the monacolin J core. nih.govnih.gov | Directed evolution to alter substrate specificity for novel side chains (e.g., simvastatin). nih.gov |

| lovA | Cytochrome P450 Monooxygenase | Catalyzes hydroxylations of the polyketide core to produce monacolin J. nih.gov | Potential target for creating differently hydroxylated statin cores. |

Table 2: Selected Mutations in the Directed Evolution of LovD for Simvastatin Synthesis This table outlines mutations identified during the directed evolution of LovD, leading to variants with significantly improved properties for simvastatin synthesis.

| Generation | Key Mutations | Observed Improvement | Reference |

| G0 | C40A/C60N | Rationally engineered to reduce disulfide-mediated aggregation. | nih.gov |

| G3 | K26E, H161Y | Combination of beneficial mutations from previous rounds. | nih.gov |

| G5 | K26E, H161Y, etc. | ~6-fold improved whole-cell activity compared to G0; mutations stabilize a more compact, active conformation. | nih.gov |

| G6 | V334D, L361M (in addition to G5 mutations) | Further increase in activity. | nih.gov |

| LovD9 | 29 total mutations | ~1000-fold increase in efficiency; loss of dependency on LovF; enhanced thermostability. | nih.govdrugbank.com |

While 6'-Exomethylene lovastatin is a known metabolite of lovastatin formed via a cytochrome P450-mediated reaction, the engineering of the core biosynthetic enzymes remains critical. By applying mutasynthesis and directed evolution to enzymes like LovF and LovD, it is possible to create a diverse array of novel statin precursors. These new molecules could then serve as substrates for downstream tailoring enzymes, including P450s, potentially leading to the synthesis of novel exomethylene analogues and other structurally unique statins.

Molecular and Cellular Mechanisms of Action of 6 Exomethylene Lovastatin

Target Identification and Validation at the Molecular Level

The primary molecular target of 6'-exomethylene lovastatin (B1675250) is 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.govnih.gov The inhibitory activity of 6'-exomethylene lovastatin has been quantified in studies comparing it to other lovastatin metabolites. In its active hydroxy acid form, 6'-exomethylene lovastatin demonstrates approximately half the inhibitory potency on HMG-CoA reductase compared to the hydroxy acid form of lovastatin. nih.gov

Research comparing the kinetic parameters of lovastatin metabolites in human liver microsomes shows that 6'-exomethylene lovastatin has a lower enzymatic affinity (higher Kₘ) compared to 6'-β-hydroxy-lovastatin. Its intrinsic clearance is also noted to be about 30% lower than that of 6'-β-hydroxy-lovastatin.

Table 1: Comparative Enzyme Inhibition of Lovastatin Metabolites

This table displays the relative inhibitory activity of various lovastatin metabolites against the HMG-CoA reductase enzyme, with the active hydroxy acid form of lovastatin set as the baseline.

| Compound (Hydroxy Acid Form) | Relative Enzyme Inhibitory Activity |

| Lovastatin | 1 |

| 6'-β-Hydroxy-lovastatin | 0.6 nih.gov |

| 6'-Exomethylene lovastatin | 0.5 nih.gov |

| 3"-Hydroxy-lovastatin | 0.15 nih.gov |

Table 2: Kinetic Parameters of Lovastatin Metabolites in Human Liver Microsomes

This table presents the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for two key lovastatin metabolites.

| Parameter | 6'-Exomethylene lovastatin | 6'-β-Hydroxy-lovastatin |

| Kₘ (μM) | 10.3 ± 2.6 | 7.8 ± 2.7 |

| Vₘₐₓ (nmol/mg/min) | 3.92 | 3.76 |

6'-Exomethylene lovastatin, like its parent compound lovastatin, functions as a competitive inhibitor of HMG-CoA reductase. wikipedia.org It binds to the active site of the enzyme, directly competing with the natural substrate, HMG-CoA. rcsb.org This binding prevents the enzyme from catalyzing the conversion of HMG-CoA to mevalonate (B85504), a critical and early step in the synthesis of cholesterol and other isoprenoids. nih.govwikipedia.org The high affinity of statins for the enzyme effectively blocks the biosynthetic pathway. nih.gov Structural studies of lovastatin bound to HMG-CoA reductase show that the inhibitor occupies the active site and displaces the enzyme's flap domain, which is involved in catalysis. rcsb.org

Modulation of Intracellular Signaling Pathways by 6'-Exomethylene Lovastatin

The inhibition of the mevalonate pathway by 6'-exomethylene lovastatin extends beyond cholesterol synthesis. The pathway is also responsible for producing essential non-sterol isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govmetwarebio.com These molecules are vital for a post-translational modification process called protein prenylation. nih.govmetwarebio.com

Prenylation involves the attachment of these isoprenoid lipid groups to small signaling proteins, including members of the Ras and Rho GTPase families. nih.gov This modification is crucial for anchoring these proteins to cell membranes, enabling their proper function in signal transduction pathways that regulate cell growth, differentiation, cytoskeletal arrangement, and vesicle trafficking. metwarebio.comnih.govnih.gov By depleting the cellular pool of FPP and GGPP, 6'-exomethylene lovastatin disrupts the function of these key signaling proteins, contributing to its broader cellular effects. nih.gov

The disruption of cholesterol and isoprenoid biosynthesis by HMG-CoA reductase inhibitors like 6'-exomethylene lovastatin has significant consequences for cell survival and proliferation. In various in vitro cell models, lovastatin and its metabolites have been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. nih.gov

The effects on the cell cycle often manifest as an arrest in the G1 or G2 phase. nih.govnih.gov This arrest is linked to the depletion of both cholesterol and non-sterol mevalonate derivatives, which are required for progression through different checkpoints of the cell cycle. nih.gov For instance, the inhibition of Ras protein function due to a lack of prenylation can lead to G1 arrest. nih.gov

Furthermore, lovastatin has been demonstrated to induce apoptosis in multiple cell lines, including breast cancer cells, fibroblasts, and leukemia cells. nih.gov The mechanisms underlying this induction of apoptosis are multifaceted and include the disruption of Ras signaling, which is critical for cell survival, and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.govnih.gov

Cellular Uptake and Subcellular Localization Studies in in vitro Systems

While direct experimental studies focusing exclusively on the cellular uptake and subcellular localization of 6'-exomethylene lovastatin are limited in publicly available scientific literature, significant insights can be drawn from extensive research on its parent compound, lovastatin. As 6'-exomethylene lovastatin is an intracellularly generated metabolite, the mechanisms governing the entry of lovastatin into the cell and its subsequent distribution are critical for understanding the kinetics and site of action of its derivatives. drugbank.compharmacompass.com

Research indicates that lovastatin, being a lipophilic molecule in its lactone form, can traverse cellular membranes via passive diffusion. drugbank.comnih.gov However, its transport into key target tissues, particularly the liver, is also an active, carrier-mediated process. The organic anion-transporting polypeptide 1B1 (OATP1B1), a transporter expressed on the basolateral membrane of hepatocytes, plays a crucial role in the hepatic uptake of statins. drugbank.compharmacompass.combiomedpharmajournal.org While the inactive lactone form of lovastatin is not significantly affected by OATP1B1 activity, the active hydroxy acid form is a major substrate for this transporter. nih.govacs.org Genetic variations in the SLCO1B1 gene, which encodes OATP1B1, have been shown to markedly alter the plasma concentrations of lovastatin acid, indicating the transporter's critical role in its hepatic clearance. nih.gov

Once inside the cell, lovastatin and its metabolites exert their effects in various subcellular compartments. The primary site of action for statins is the endoplasmic reticulum, where the target enzyme, HMG-CoA reductase, is located. However, studies using various in vitro cell systems have revealed a broader subcellular distribution and range of effects. For instance, research on human lung cancer cell lines confirmed the presence of lovastatin lactone and its acid form within the cellular fraction following treatment, demonstrating effective cellular entry. oncotarget.com Further studies have noted lovastatin-induced effects that imply its presence or the downstream consequences of its activity in the cytoplasm, mitochondria, and nucleus.

The table below summarizes key findings from in vitro studies on lovastatin, which inform the potential cellular transport and localization of its metabolites like 6'-exomethylene lovastatin.

Table 1: Summary of Cellular Uptake Mechanisms for Lovastatin in in vitro Models

| Transport Mechanism | Key Findings | Cell/System Type | Reference(s) |

|---|---|---|---|

| Passive Diffusion | As a lipophilic molecule, the lactone form is thought to enter cells via passive diffusion. | Endothelial Cells | drugbank.comnih.gov |

| Active Transport (OATP1B1) | The acid form is a substrate for the OATP1B1 transporter, facilitating uptake into hepatocytes. | Hepatocytes | drugbank.comnih.govacs.org |

Further research has identified the localization of lovastatin's activity within specific cellular compartments, as detailed in the following table.

Table 2: Observed Subcellular Localization and Effects of Lovastatin in in vitro Studies

| Subcellular Location | Observed Effect/Finding | Cell/System Type | Reference(s) |

|---|---|---|---|

| Cell Membrane | Lovastatin exposure led to the dissociation of p21ras protein from the cell membrane. | Human Bladder Carcinoma (T24) | nih.gov |

| Cytoplasm | Translocation of p21ras protein from the membrane to the cytoplasm and nucleus was observed. | Human Bladder Carcinoma (T24) | nih.gov |

| Mitochondria | Lovastatin treatment induced the release of cytochrome c from mitochondria into the cytoplasm. | Lung Cancer Cell Lines | nih.gov |

| Nucleus | Lovastatin treatment altered the intracellular location of p21ras protein, causing translocation toward the nucleus. | Human Bladder Carcinoma (T24) | nih.gov |

Structure Activity Relationship Sar Studies of 6 Exomethylene Lovastatin and Its Analogs

Correlating Structural Modifications to Biological Activity and Potency

The biological activity of lovastatin (B1675250) and its analogs, including 6'-exomethylene lovastatin, is intricately linked to their chemical structures. Modifications to different parts of the molecule can significantly impact its potency as an HMG-CoA reductase inhibitor.

Significance of the Decalin Ring System and its Substituents

The decalin ring system is a crucial structural feature for the biological activity of lovastatin and its analogs. semanticscholar.orgrsc.org This rigid and hydrophobic scaffold mimics a portion of the natural substrate, HMG-CoA, allowing it to bind to the active site of HMG-CoA reductase. semanticscholar.orgrsc.org The specific stereochemistry and substitutions on the decalin ring are critical for potent inhibition.

The biosynthesis of the decalin ring is a complex process involving polyketide synthases. semanticscholar.orgrsc.org It is proposed that an intramolecular Diels-Alder reaction is a key step in forming this characteristic scaffold. semanticscholar.orgrsc.orgnih.gov Modifications to the decalin ring, such as the introduction or removal of double bonds, can have varied effects on activity. For instance, while some 4a,5-dihydro statins retain potent inhibitory activity, the 3,5-dihydropravastatin analog shows no inhibition, highlighting the importance of the double bond's position. mdpi.com The decalin ring's two faces are positioned between aromatic rings of specific amino acids in the enzyme's active site, with additional hydrophobic interactions further stabilizing the complex. nih.gov

Role of the Alpha-Methylbutyrate Side Chain and Ester Linkage

While the ester linkage is a common feature, studies on analogs have shown that the enzyme responsible for attaching the side chain, LovD, has broad substrate specificity. nih.gov This suggests that variations in the side chain are possible. Research indicates that while the absence of the ester side chain reduces activity, modifications can be made. mdpi.com For example, increasing the branching at the alpha carbon of the acyl moiety can enhance potency. nih.gov

Importance of the 6'-Exomethylene Moiety for Activity and Metabolic Fate

6'-Exomethylene lovastatin is a novel metabolite formed from the biotransformation of lovastatin, primarily by cytochrome P450 3A enzymes in liver microsomes. nih.govnih.gov This metabolic conversion occurs at the 6'-position of the lovastatin molecule. nih.govnih.gov

In its hydroxy acid form, 6'-exomethylene lovastatin is an active inhibitor of HMG-CoA reductase. nih.gov However, its relative enzyme inhibitory activity is approximately half that of the parent compound, lovastatin. nih.gov This indicates that the introduction of the exomethylene group at the 6'-position reduces the molecule's inhibitory potency. The formation of 6'-exomethylene lovastatin represents a significant pathway in the metabolic fate of lovastatin. nih.govdrugbank.com It is one of the major active metabolites found in human plasma, alongside 6'-hydroxy and 6'-hydroxymethyl derivatives. drugbank.come-lactancia.orgsemanticscholar.orgslideshare.netdrugbank.com

Table 1: Relative Inhibitory Activities of Lovastatin Metabolites

| Compound (Hydroxy Acid Form) | Relative HMG-CoA Reductase Inhibitory Activity |

| Lovastatin | 1 |

| 6'-beta-hydroxy-lovastatin | 0.6 |

| 6'-Exomethylene lovastatin | 0.5 |

| 3"-hydroxy-lovastatin | 0.15 |

Data sourced from in vitro studies with rat liver microsomes. nih.gov

Computational Approaches in SAR Analysis and Drug Design

Computational methods are increasingly valuable tools for understanding the structure-activity relationships of drugs like 6'-exomethylene lovastatin and for designing new, more effective analogs. mdpi.com

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a target protein, such as HMG-CoA reductase. sci-hub.seopenmedicinalchemistryjournal.com This method helps to understand the molecular interactions, predict binding affinity, and identify the preferred orientation of the ligand in the active site. sci-hub.sescielo.org.za For lovastatin analogs, docking studies can reveal how modifications to the decalin ring, side chains, or the introduction of groups like the 6'-exomethylene moiety affect the binding to HMG-CoA reductase. ntsec.gov.tw

Molecular dynamics simulations can further refine these predictions by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the interactions. scielo.org.za These computational approaches are instrumental in the rational design of new inhibitors by allowing researchers to virtually screen large numbers of compounds and prioritize those with the most promising predicted binding characteristics. mdpi.comsci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that aims to build models describing the relationship between the structural properties of a series of compounds and their biological activity. mdpi.compreprints.org By analyzing a dataset of compounds with known activities, QSAR models can identify the key structural features (descriptors) that are most important for a desired biological effect. mdpi.comresearchgate.net

For HMG-CoA reductase inhibitors, QSAR models have been developed to predict their inhibitory potency based on various molecular descriptors. mdpi.compreprints.org These models can then be used to predict the activity of new, untested compounds, thereby accelerating the discovery of novel and potent inhibitors. mdpi.comresearchgate.net The development of robust QSAR models, often employing machine learning algorithms, represents a powerful strategy in modern drug discovery. mdpi.comnih.gov

Rational Design Principles for Novel 6'-Exomethylene Lovastatin Analogs with Enhanced Biological Profiles

The rational design of novel analogs based on the 6'-exomethylene lovastatin structure is guided by an understanding of its metabolic origin and its interaction with the target enzyme, HMG-CoA reductase. 6'-Exomethylene lovastatin is a primary metabolite of lovastatin, formed in the liver. nih.govresearchgate.netdrugbank.com While it retains inhibitory activity against HMG-CoA reductase, its potency is approximately half that of its parent compound, lovastatin. nih.gov This establishes the molecule as a valid but less potent starting point, or scaffold, for designing new compounds with potentially superior biological profiles, such as enhanced enzyme inhibition or improved metabolic stability.

The core principles for designing these novel analogs revolve around targeted modifications at specific sites on the molecule, primarily the hexahydronaphthalene (B12109599) core and the ester side chain, while maintaining the essential pharmacophore responsible for its statin activity.

Key Design Principles:

Modification of the 6'-Position: The 6'-position is a known site of metabolic activity for lovastatin, leading to the formation of 6'-β-hydroxy-lovastatin and 6'-exomethylene lovastatin. nih.gov This metabolic "handle" is a prime target for chemical modification. The introduction of the exomethylene group itself alters the activity. Further modifications at or around this position could be explored to either block metabolism, thereby increasing the compound's half-life, or to enhance binding affinity with HMG-CoA reductase. For instance, the creation of 6-desmethyl-6-exo-methylene derivatives has been explored, indicating that this region is a focus for synthetic modification. google.com

Alteration of the 8-Acyl Side Chain: The ester side chain at the C8 position of the decalin ring system is crucial for the molecule's activity and can be readily modified. A key strategy in statin drug development involves altering this side chain to optimize potency. The biosynthesis of lovastatin analogs can be achieved using acyltransferases with broad substrate specificity, such as LovD. nih.gov This enzyme can attach various acyl groups to the lovastatin core (monacolin J), demonstrating that this position is amenable to significant structural changes. nih.gov This enzymatic approach allows for the creation of a library of novel analogs from a 6'-exomethylene monacolin J precursor, each with a different side chain, which can then be screened for enhanced biological activity.

Preservation of the Active Hydroxy Acid Form: Statins like lovastatin are administered as inactive lactone prodrugs. researchgate.net In vivo, this lactone ring is hydrolyzed to the corresponding β-hydroxy acid, which is the active form that competitively inhibits HMG-CoA reductase. nih.govresearchgate.net Therefore, a fundamental principle in the design of any new analog is the preservation of this lactone-hydroxy acid pharmacophore. Any modification to the 6'-exomethylene lovastatin scaffold must not interfere with the ability of the lactone to be hydrolyzed, or the analog must be designed as a stable, active hydroxy acid.

The relative inhibitory activities of lovastatin and its key metabolites, presented in their active hydroxy acid forms, provide foundational data for these rational design efforts.

Table 1: Relative HMG-CoA Reductase Inhibitory Activity of Lovastatin and its Metabolites

| Compound | Relative Enzyme Inhibitory Activity |

|---|---|

| Lovastatin (hydroxy acid form) | 1 |

| 6'-β-Hydroxy-lovastatin (hydroxy acid form) | 0.6 nih.gov |

| 6'-Exomethylene lovastatin (hydroxy acid form) | 0.5 nih.gov |

This table illustrates the impact of metabolic modifications on the potency of the parent drug. The introduction of either a 6'-β-hydroxy or a 6'-exomethylene group reduces the inhibitory activity compared to lovastatin.

Table 2: Summary of Rational Design Strategies for 6'-Exomethylene Lovastatin Analogs

| Modification Site | Design Principle | Rationale | Example / Precedent |

|---|---|---|---|

| 6'-Position | Introduce alternative functional groups or alter the exomethylene moiety. | To block metabolism at this site, potentially increasing bioavailability and duration of action, or to explore new binding interactions with the enzyme. | Synthesis of 6-desmethyl-6-exo-methylene derivatives. google.com |

| 8-Acyl Side Chain | Vary the structure of the ester side chain. | To optimize hydrophobic interactions within the active site of HMG-CoA reductase and enhance inhibitory potency. | Use of acyltransferases like LovD to attach novel acyl groups to the monacolin J scaffold. nih.gov |

| Lactone Ring | Synthesize analogs as either hydrolyzable lactones or as the active hydroxy acids. | The β-hydroxy acid is the required pharmacophore for enzyme inhibition. The lactone serves as a stable prodrug form. | The parent compound, lovastatin, is a prodrug that is hydrolyzed to its active β-hydroxy acid form. researchgate.net |

By systematically applying these principles, researchers can develop novel 6'-exomethylene lovastatin analogs, moving from a metabolite with moderate activity to potentially potent drug candidates with enhanced biological profiles.

Preclinical Pharmacological and Biological Investigations of 6 Exomethylene Lovastatin

In vitro Biological Activity Profiling in Cellular Systems

Cell-Based Assays for Target Engagement and Pathway Modulation

6'-Exomethylene lovastatin (B1675250), a metabolite of lovastatin, engages its primary target, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.gov Its inhibitory activity has been quantified relative to its parent compound. In its hydroxy acid form, 6'-exomethylene lovastatin exhibits approximately 60% of the HMG-CoA reductase inhibitory activity of the hydroxy acid form of lovastatin. nih.gov The interaction with HMG-CoA reductase leads to a reduction in the synthesis of mevalonate (B85504), a critical precursor for cholesterol and various non-sterol isoprenoids.

The inhibition of the mevalonate pathway by 6'-exomethylene lovastatin is expected to modulate downstream signaling pathways. By decreasing the levels of farnesyl pyrophosphate and geranylgeranyl pyrophosphate, which are essential for the post-translational modification and activation of small GTP-binding proteins like Ras and Rho, the compound can influence cellular processes regulated by these proteins. For instance, the parent compound lovastatin has been shown to inhibit the Ras signaling pathway, leading to decreased phosphorylation of ERK1/2. It also affects the ROCK pathway by reducing Rho activity, which can be observed through changes in cytoskeletal organization and cell morphology.

Table 1: Relative Inhibitory Activity of Lovastatin Metabolites on HMG-CoA Reductase This table outlines the comparative HMG-CoA reductase inhibitory activity of 6'-exomethylene lovastatin and other metabolites relative to lovastatin.

| Metabolite (Hydroxy Acid Form) | Relative Inhibitory Activity |

|---|---|

| Lovastatin | 1.0 |

| 6'-beta-hydroxy-lovastatin | 1.0 |

| 6'-Exomethylene-lovastatin | 0.6 |

| 3"-Hydroxy-lovastatin | 0.15 |

Data sourced from scientific research on lovastatin metabolism. nih.gov

Evaluation in Various in vitro Disease Models (e.g., cancer cell lines, inflammatory cell models, lipid accumulation assays)

The biological activity of 6'-exomethylene lovastatin, extrapolated from studies on its parent compound lovastatin, suggests potential efficacy in various in vitro disease models.

Cancer Cell Lines: Lovastatin has demonstrated anti-proliferative and pro-apoptotic effects in a variety of cancer cell lines. nih.govdrpress.org For example, it inhibits the growth of triple-negative breast cancer cells (MDA-MB-231 and MDA-MB-468) and human acute myeloid leukemia U937 cells in a dose-dependent manner. In nasopharyngeal carcinoma (NPC) sphere-forming cells, lovastatin has been shown to inhibit cancer stem cell properties, induce apoptosis, and cause cell cycle arrest. nih.gov It can also sensitize these cancer cells to chemotherapeutic agents. nih.gov Furthermore, lovastatin has been observed to enhance adenovirus-mediated TRAIL-induced apoptosis in prostate cancer cells. oncotarget.com Given that 6'-exomethylene lovastatin retains significant HMG-CoA reductase inhibitory activity, it is plausible that it would exhibit similar anti-cancer effects in vitro. nih.gov

Inflammatory Cell Models: The parent compound lovastatin is known to possess anti-inflammatory properties. These effects are linked to the inhibition of the mevalonate pathway, which plays a role in inflammatory signaling. While direct studies on 6'-exomethylene lovastatin in inflammatory cell models are limited, its action as an HMG-CoA reductase inhibitor suggests it could contribute to anti-inflammatory responses.

Lipid Accumulation Assays: As a potent inhibitor of HMG-CoA reductase, 6'-exomethylene lovastatin is fundamentally involved in lipid metabolism. nih.gov Its primary mechanism of action directly reduces the biosynthesis of cholesterol. Therefore, in cellular models of lipid accumulation, such as those used to study hyperlipidemia, 6'-exomethylene lovastatin would be expected to decrease intracellular cholesterol levels.

In vivo Studies in Preclinical Animal Models

Pharmacodynamic Effects in Relevant Animal Models (e.g., cholesterol metabolism in hyperlipidemic rodents)

In hyperlipidemic rat models induced by a high-fat diet, administration of lovastatin leads to significant reductions in plasma total cholesterol, triglycerides, and LDL-cholesterol. acs.org These effects are a direct consequence of the inhibition of HMG-CoA reductase in the liver, the primary site of cholesterol synthesis. drugbank.com The inhibition of this enzyme by lovastatin and its active metabolites, such as 6'-exomethylene lovastatin, stimulates the upregulation of LDL receptors in the liver, which in turn increases the clearance of LDL from the circulation. drugbank.com

Interestingly, in rodents, an additional metabolic pathway involving beta-oxidation of the dihydroxy acid side chain of lovastatin occurs, which is not observed in humans or dogs. nih.gov This leads to the formation of a pentanoic acid derivative, which is a major metabolite in the livers of mice dosed with the hydroxy acid form of lovastatin. nih.gov

Efficacy Assessment in Animal Disease Models (e.g., anti-tumor activity in xenograft models, anti-inflammatory effects in murine models)

The efficacy of lovastatin, and by extension its active metabolites like 6'-exomethylene lovastatin, has been assessed in various animal disease models.

Anti-Tumor Activity: In vivo studies have supported the anti-cancer potential of lovastatin observed in vitro. For instance, lovastatin has been shown to suppress tumor growth in xenograft models. oncotarget.com In a prostate cancer xenograft model, lovastatin significantly enhanced the anti-tumor efficacy of an oncolytic adenovirus. oncotarget.com The mechanisms underlying these effects are believed to involve the inhibition of cancer cell proliferation and the induction of apoptosis. nih.govdrpress.org

Anti-Inflammatory Effects: The anti-inflammatory properties of lovastatin have also been demonstrated in animal models. For example, in a study involving hyperlipidemic animal models, the combination of lovastatin with probiotics showed potential in mitigating liver inflammation. These pleiotropic effects are attributed to the inhibition of the mevalonate pathway, which is involved in various inflammatory processes. drugbank.com

Preclinical Pharmacokinetic Investigations in Animal Models (e.g., absorption, distribution, metabolism, excretion pathways and rates)

Preclinical pharmacokinetic studies in various animal species, including mice, rats, dogs, and miniature pigs, have provided a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of lovastatin and its metabolites. nih.govnih.govnih.gov

Absorption and Distribution: Following oral administration, lovastatin is well absorbed. nih.gov However, it undergoes extensive first-pass metabolism in the liver, its primary target organ, resulting in low systemic bioavailability of the parent drug. nih.gov The highest concentrations of the drug and its metabolites are found in the liver. nih.gov Lovastatin and its metabolites are highly bound to plasma proteins. nih.gov

Metabolism: 6'-Exomethylene lovastatin is a novel metabolite of lovastatin formed through a dehydrogenation reaction catalyzed by cytochrome P450 enzymes, specifically the CYP3A subfamily, in the liver microsomes of rats, mice, dogs, and humans. nih.govnih.gov The formation of 6'-exomethylene lovastatin occurs alongside other primary metabolic pathways, including hydrolysis to the active hydroxy acid form and hydroxylation to form 6'-beta-hydroxy-lovastatin. nih.govnih.gov The relative abundance of these metabolites is species-dependent. nih.gov For example, in rats and dogs, the 6'-hydroxylated metabolite is major, while the 6'-exomethylene derivative is a minor metabolite in bile. nih.gov In vitro studies with rat and mouse liver microsomes showed that rat liver microsomes produced higher amounts of 6'-exomethylene-lovastatin compared to mouse liver microsomes. nih.gov

Excretion: The primary route of excretion for lovastatin and its metabolites is through the feces via biliary excretion. nih.govdrugbank.com A smaller percentage of the administered dose is excreted in the urine. drugbank.com In rats, major metabolites found in bile include the 3'-hydroxy analog and a taurine (B1682933) conjugate of a beta-oxidation product. nih.gov

Table 2: Key Pharmacokinetic Characteristics of Lovastatin in Preclinical Animal Models This table summarizes the main ADME properties of lovastatin as observed in various animal models.

| Pharmacokinetic Parameter | Observation in Animal Models |

|---|---|

| Absorption | Rapid oral absorption. nih.gov |

| Bioavailability | Low due to extensive first-pass metabolism. nih.gov |

| Distribution | Highest concentration in the liver (target organ). nih.gov |

| Protein Binding | High (>95% for most statins). nih.gov |

| Metabolism | Primarily hepatic via CYP3A enzymes. nih.govnih.gov Formation of active metabolites including 6'-exomethylene lovastatin. nih.govnih.gov Rodents exhibit a unique beta-oxidation pathway. nih.gov |

| Excretion | Mainly in feces via bile; minor renal excretion. nih.govdrugbank.com |

Data compiled from various preclinical pharmacokinetic studies.

Metabolite Profiling and Identification in Animal Biospecimens

6'-Exomethylene lovastatin has been identified as a novel metabolite of lovastatin in preclinical animal models. nih.gov Its structure and presence in various biological samples were determined using a combination of advanced analytical techniques, including high-performance liquid chromatography (HPLC), ultraviolet (UV) spectrometry, and mass spectrometry (MS). nih.gov

In studies involving both in vitro and in vivo models, 6'-exomethylene lovastatin was found to be a product of lovastatin's biotransformation. nih.gov Specifically, investigations using liver microsomes from rats and mice demonstrated the conversion of lovastatin into this exomethylene derivative. nih.govnih.gov The primary site of this metabolic alteration occurs at the 6'-position of the lovastatin molecule. nih.gov

Further in vivo analysis has detected 6'-exomethylene lovastatin in the bile of rats and dogs, where it is considered a metabolite alongside the 6'-hydroxylated form. nih.gov In these species, the cytochrome P-450-mediated oxidation of the fused-ring system of lovastatin leads to the formation of a 6'-hydroxylated metabolite as a major product and the 6'-exomethylene derivative as a minor product. nih.gov The identification of these metabolites in bile underscores its importance as a primary excretion route for lovastatin and its derivatives. nih.govdrugbank.com In studies with rats dosed with the hydroxy acid form of lovastatin, metabolites were primarily excreted in the bile. nih.gov

Species-Specific Metabolic Variations in Animal Models

The metabolic profile of lovastatin, including the formation of 6'-exomethylene lovastatin, displays significant variation across different animal species. nih.gov While the biotransformation of lovastatin generally follows three main pathways—hydrolysis to the active dihydroxy acid, oxidation of the ring system, and beta-oxidation of the side chain—the prevalence of these routes differs notably between rodents and other species like dogs. nih.gov

In rats and dogs, cytochrome P-450-mediated oxidation is a primary metabolic route, yielding 6'-hydroxylated metabolites and the 6'-exomethylene derivative, which are found in the bile. nih.gov However, the relative abundance of these metabolites can be species-dependent. nih.gov For instance, liver microsomes from rats have been shown to produce two- to four-fold higher amounts of 6'-exomethylene lovastatin compared to mouse liver microsomes. nih.gov

A key distinction is the role of beta-oxidation. In mice and rats, an atypical beta-oxidation of the dihydroxy acid side chain of lovastatin is a major metabolic pathway, leading to the formation of a pentanoic acid derivative that is not prominent in dogs. nih.gov Consequently, while cytochrome P-450 oxidation is the main phase I metabolic pathway for lovastatin in dogs, beta-oxidation plays a more significant role in rodents. nih.gov This makes the formation of 6'-exomethylene lovastatin a more minor pathway in mice compared to rats and dogs.

Table 1: Species-Specific Metabolic Pathways of Lovastatin

| Species | Primary Metabolic Pathway(s) | Role of 6'-Exomethylene Formation | Biospecimen Findings |

|---|---|---|---|

| Rat | Cytochrome P-450 Oxidation, Beta-Oxidation | Minor metabolite; formed via CYP-mediated dehydrogenation. nih.gov | Found in liver microsomes and bile. nih.govnih.gov Rat liver microsomes produce more than mouse microsomes. nih.gov |

| Mouse | Beta-Oxidation, Cytochrome P-450 Oxidation | Minor metabolite. nih.gov | Found in liver microsomes. nih.gov Hepatic beta-oxidation is the predominant pathway. |

| Dog | Cytochrome P-450 Oxidation | Minor biliary metabolite. nih.gov | Detected in bile along with the major 6'-hydroxylated metabolite. nih.gov |

Enzyme-Mediated Metabolism (e.g., CYP activity) in Animal Liver Microsomes

The formation of 6'-exomethylene lovastatin from lovastatin is catalyzed by the cytochrome P-450 (CYP) enzyme system located in liver microsomes. nih.govnih.gov Studies using rat and mouse liver microsomes have confirmed that this conversion is dependent on the presence of microsomes and the cofactor NADPH, and is inhibited by known CYP inhibitors such as SKF-525A, metyrapone, and 2,4-dichloro-6-phenylphenoxyethylamine (DPEA). nih.gov This evidence firmly establishes the role of cytochrome P-450 in the dehydrogenation of lovastatin to its 6'-exomethylene form. nih.gov The hydroxy acid form of lovastatin was not found to be a substrate for this transformation in liver microsomes from either rats or mice. nih.gov

Further investigations have identified the specific enzymes responsible for this oxidative metabolism. nih.gov Within the cytochrome P450 superfamily, enzymes of the CYP3A subfamily are primarily responsible for the metabolism of lovastatin in rat liver microsomes. nih.gov Immunoinhibition studies demonstrated that antibodies against rat P450 3A markedly inhibited the formation of 6'-exomethylene lovastatin by 70-80%. nih.gov This indicates that CYP3A enzymes are the major catalysts for this specific metabolic reaction. nih.gov The rate of lovastatin biotransformation was found to be 37% higher in liver microsomes from mice compared to rats. nih.gov

It was also determined that neither 6'-beta-hydroxy-lovastatin nor the 6'-hydroxymethyl analogs serve as intermediates in the pathway that forms the 6'-exomethylene metabolite. nih.gov

Comparative Biological Activity with Related Lovastatin Analogs in Preclinical Studies

Preclinical studies have evaluated the biological activity of 6'-exomethylene lovastatin by comparing its ability to inhibit HMG-CoA reductase with that of lovastatin and its other metabolites. nih.gov HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway. nih.gov

The inhibitory activity is assessed using the hydroxy acid forms of these compounds, as the lactone form (like lovastatin itself) is a prodrug that must be hydrolyzed to become pharmacologically active. nih.govnih.gov When compared, the hydroxy acid form of lovastatin is used as the benchmark, with a relative inhibitory activity of 1. nih.gov

The 6'-exomethylene lovastatin metabolite, in its hydroxy acid form, retains significant biological activity. nih.gov It demonstrates an HMG-CoA reductase inhibitory activity that is 0.5 to 0.6 times that of the parent lovastatin hydroxy acid. nih.gov This is less potent than the 6'-beta-hydroxy-lovastatin metabolite, which is a highly active inhibitor, but more potent than the 3"-hydroxy-lovastatin metabolite. nih.gov

Table 2: Relative Inhibitory Activity of Lovastatin Analogs on HMG-CoA Reductase

| Compound (Hydroxy Acid Form) | Relative Enzyme Inhibitory Activity |

|---|---|

| Lovastatin | 1.0 nih.gov |

| 6'-beta-Hydroxy-lovastatin | 0.6 nih.gov |

| 6'-Exomethylene-lovastatin | 0.5 nih.gov |

| 3"-Hydroxy-lovastatin | 0.15 nih.gov |

Emerging Research Directions and Future Perspectives for 6 Exomethylene Lovastatin Research

The study of 6'-Exomethylene lovastatin (B1675250), a key metabolite of the widely-used cholesterol-lowering drug lovastatin, is entering a new phase. While initially identified as a product of metabolic processes, its unique chemical structure and biological activity are now positioning it as a subject of interest for novel research applications. nih.gov Future investigations are moving beyond simple characterization towards innovative production methods, a deeper understanding of its molecular behavior, and its potential use as a specialized tool in biochemical and medical research.

Q & A

Basic Research Questions

Q. How can 6'-Exomethylene lovastatin be distinguished from its parent compound, lovastatin, in pharmacokinetic studies?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized parameters to prevent inter-conversion between the lactone and hydroxy acid forms. For example, stabilize plasma samples with acidification (e.g., 0.1% formic acid) and immediate freezing (-80°C) to inhibit enzymatic activity. Validate the method for specificity, ensuring chromatographic separation of 6'-Exomethylene lovastatin from other metabolites like 6′β-hydroxy acid lovastatin .

Q. What are the recommended storage conditions to maintain 6'-Exomethylene lovastatin stability in laboratory settings?

- Methodological Answer : Store the compound in airtight containers at -20°C, protected from light and moisture. Avoid exposure to strong oxidizing agents, which may degrade the compound. Stability under these conditions is supported by safety data sheets, though decomposition products (e.g., carbon oxides) may form at higher temperatures .

Q. How should researchers handle accidental exposure to 6'-Exomethylene lovastatin in the laboratory?

- Methodological Answer : Follow OSHA HCS guidelines: wear nitrile gloves, chemical-resistant lab coats, and NIOSH-approved respirators (N100/P3) during handling. In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and administer oxygen if breathing is labored. Document all incidents and review SDS Section 4 for first-aid protocols .

Advanced Research Questions

Q. What experimental strategies can mitigate inter-conversion artifacts between 6'-Exomethylene lovastatin and its metabolites during sample preparation?

- Methodological Answer : Implement real-time stabilization techniques, such as adding esterase inhibitors (e.g., phenylmethylsulfonyl fluoride) to plasma samples to block enzymatic hydrolysis. Use ultra-low-temperature storage (-80°C) and minimize thawing cycles. Validate recovery rates using isotopically labeled internal standards (e.g., deuterated lovastatin) to account for matrix effects .

Q. How can the lack of toxicological data for 6'-Exomethylene lovastatin be addressed in preclinical studies?

- Methodological Answer : Design dose-ranging studies in rodent models to assess acute toxicity (LD50) and organ-specific effects (e.g., hepatic and renal function markers). Use in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) to screen for genotoxic and cytotoxic potential. Cross-reference structural analogs (e.g., simvastatin) for hypothesis generation, but confirm findings with targeted assays .

Q. What are the challenges in extrapolating pharmacological effects of lovastatin to its 6'-Exomethylene metabolite in vivo?

- Methodological Answer : Consider differences in bioavailability due to first-pass metabolism and protein binding (lovastatin: ~95% plasma protein binding). Use pharmacokinetic modeling to compare AUC (area under the curve) and half-life values. For example, 6'-Exomethylene lovastatin may exhibit reduced hepatic uptake due to differences in OATP1B1 transporter affinity, requiring targeted inhibition assays .

Q. How can researchers optimize synthetic or biosynthetic pathways for 6'-Exomethylene lovastatin?

- Methodological Answer : For biosynthesis, screen fungal strains (e.g., Aspergillus clavatus) under varied fermentation conditions (carbon/nitrogen ratios, pH, temperature) using response surface methodology. For chemical synthesis, explore regioselective oxidation of lovastatin using catalysts like Mn(OAc)3. Characterize purity via NMR and HPLC-MS to confirm structural integrity .

Data Contradictions and Gaps

Q. How should conflicting data on the ecological impact of 6'-Exomethylene lovastatin be resolved?

- Methodological Answer : Conduct microcosm studies to assess biodegradability and bioaccumulation potential in soil/water systems. Use high-resolution mass spectrometry (HRMS) to track metabolite persistence. Compare results with structurally similar statins (e.g., simvastatin) to infer environmental risks, noting current SDS gaps in ecological data .

Q. What methodological precautions are needed when interpreting in vitro activity data for 6'-Exomethylene lovastatin?

- Methodological Answer : Account for serum paraoxonase activity in cell culture media, which may hydrolyze lactone forms. Use serum-free assays or include enzyme inhibitors to isolate compound-specific effects. Validate findings with orthogonal methods (e.g., CRISPR-Cas9 knockouts of metabolic enzymes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.